molecular formula C12H18O2S B094489 Sulfone, hexyl phenyl CAS No. 16823-63-5

Sulfone, hexyl phenyl

Katalognummer B094489
CAS-Nummer: 16823-63-5
Molekulargewicht: 226.34 g/mol
InChI-Schlüssel: WLKBHXLSBDSEBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sulfone, hexyl phenyl, also known as 4-phenylsulfonylhexylbenzene, is a chemical compound that belongs to the sulfone family. It is used in various scientific research applications due to its unique properties and potential benefits. In

Wirkmechanismus

The mechanism of action of sulfone, hexyl phenyl, is not well understood. However, it is believed to act as an electrophile due to the presence of the sulfonyl group. It can react with nucleophiles such as amines, alcohols, and thiols to form covalent bonds. This property has been exploited in various applications such as the synthesis of new materials and the development of new drugs.
Biochemical and Physiological Effects:
This compound, has not been extensively studied for its biochemical and physiological effects. However, it has been found to exhibit anti-inflammatory and analgesic properties in animal models. It has also been found to inhibit the growth of cancer cells in vitro. Further studies are needed to understand its full potential in these areas.

Vorteile Und Einschränkungen Für Laborexperimente

Sulfone, hexyl phenyl, has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. It is also stable under various conditions, making it suitable for various applications. However, it has some limitations, such as its low water solubility, which limits its use in aqueous environments.

Zukünftige Richtungen

Sulfone, hexyl phenyl, has great potential for future research. Here are some possible future directions:
1. Development of new drugs: this compound, can be used as a starting material for the synthesis of new drugs with unique properties.
2. Material science: this compound, can be used in the synthesis of new materials with unique properties such as high thermal stability and good solubility.
3. Catalysis: this compound, can be used as a catalyst in various chemical reactions.
4. Biomedical applications: this compound, can be studied for its potential use in various biomedical applications such as drug delivery and imaging.
Conclusion:
This compound, is a unique chemical compound with great potential for various scientific research applications. Its properties such as high thermal stability and good solubility make it a suitable candidate for the synthesis of new materials and the development of new drugs. Further studies are needed to understand its full potential in these areas and to explore new applications.

Synthesemethoden

The synthesis of sulfone, hexyl phenyl, involves the reaction of 4-bromophenylsulfonyl chloride with 1-bromohexane in the presence of a base such as potassium carbonate. The reaction takes place in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified through column chromatography to obtain pure this compound.

Wissenschaftliche Forschungsanwendungen

Sulfone, hexyl phenyl, has been used in various scientific research applications, including organic synthesis, material science, and drug discovery. It has been found to possess unique properties such as high thermal stability, good solubility in organic solvents, and high electron density. These properties make it a suitable candidate for various applications such as the synthesis of new materials and the development of new drugs.

Eigenschaften

CAS-Nummer

16823-63-5

Molekularformel

C12H18O2S

Molekulargewicht

226.34 g/mol

IUPAC-Name

hexylsulfonylbenzene

InChI

InChI=1S/C12H18O2S/c1-2-3-4-8-11-15(13,14)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3

InChI-Schlüssel

WLKBHXLSBDSEBT-UHFFFAOYSA-N

SMILES

CCCCCCS(=O)(=O)C1=CC=CC=C1

Kanonische SMILES

CCCCCCS(=O)(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.